molecular formula C10H11F2NO3 B1432567 Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate CAS No. 1546848-14-9

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate

Cat. No.: B1432567
CAS No.: 1546848-14-9
M. Wt: 231.2 g/mol
InChI Key: KTDQEDLQVWJTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It has been shown to have significant effects on non-small cell lung cancer (nsclc) cells .

Biochemical Pathways

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate has been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway in NSCLC cells . This pathway is crucial for cell proliferation and survival, so its inhibition can lead to reduced tumor growth.

Result of Action

In vitro studies have shown that this compound can inhibit proliferation, migration, and invasion of NSCLC cell lines. It can also induce cell cycle arrest and apoptosis . In vivo, it has been shown to prevent tumor growth .

Biochemical Analysis

Biochemical Properties

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the metabolism of pyridine derivatives, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function within cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical activity, highlighting the importance of understanding its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate typically involves the reaction of 2-methoxypyridine with hydrogen fluoride to form the corresponding fluorinated intermediate. This intermediate is then reacted with ethyl acetate to yield the final product . The reaction conditions often include the use of organic solvents such as ethanol, ether, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced, although this is less common.

    Substitution: Substitution reactions are more frequent, where the fluorine atoms or the methoxy group can be replaced by other functional groups[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions[3][3]. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to facilitate the reactions[3][3].

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different fluorinated pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds[3][3].

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-3-16-9(14)10(11,12)7-4-5-13-8(6-7)15-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDQEDLQVWJTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=NC=C1)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate
Reactant of Route 6
Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.